4,6-Difluoro-2-methoxypyrimidine
Description
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Structure
3D Structure
Properties
CAS No. |
27078-75-7 |
|---|---|
Molecular Formula |
C5H4F2N2O |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
4,6-difluoro-2-methoxypyrimidine |
InChI |
InChI=1S/C5H4F2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
InChI Key |
JUBRSVAZDBEETN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)F)F |
Origin of Product |
United States |
Overview of Pyrimidine Heterocycles: Fundamental Frameworks in Chemical Science
Pyrimidine (B1678525) is a six-membered aromatic ring containing two nitrogen atoms at the first and third positions. numberanalytics.comlibretexts.org This fundamental heterocyclic structure is a cornerstone of chemical and biological sciences. numberanalytics.comslideshare.net Its derivatives are integral components of essential biological molecules, including the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA. libretexts.orgslideshare.net The presence of the two nitrogen atoms makes the pyrimidine ring electron-deficient, influencing its chemical reactivity and making it a versatile scaffold for synthetic modifications. bhu.ac.in This inherent reactivity, coupled with the biological significance of its derivatives, has established the pyrimidine core as a privileged structure in medicinal chemistry and drug discovery. nih.gov
Significance of Halogenated Pyrimidine Derivatives in Contemporary Synthetic Chemistry
The introduction of halogen atoms, such as fluorine, chlorine, or bromine, onto the pyrimidine (B1678525) ring dramatically enhances its synthetic utility. acs.orgrsc.org Halogenated pyrimidines are key intermediates in the synthesis of a wide array of complex organic molecules. rsc.org The halogen atoms act as versatile "handles," enabling a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. bhu.ac.in In these reactions, the halogen atom is displaced by a nucleophile, allowing for the precise and controlled introduction of various functional groups onto the pyrimidine core.
Furthermore, the nature of the halogen atom can influence the regioselectivity of these reactions, providing a powerful tool for chemists to build intricate molecular architectures. The electronic properties of the pyrimidine ring, which is already electron-deficient, are further accentuated by the presence of electronegative halogen atoms, making the ring even more susceptible to nucleophilic attack. acs.org This heightened reactivity makes halogenated pyrimidines indispensable building blocks in the development of new pharmaceuticals and functional materials. rsc.orgnih.gov
Research Trajectory and Unexplored Facets of 4,6 Difluoro 2 Methoxypyrimidine
Precursor Synthesis and Halogenation Strategies
The synthesis of the target molecule begins with the construction and subsequent halogenation of key pyrimidine intermediates. The foundational step is the creation of a dihydroxy pyrimidine, which is then converted to a dichloro derivative, a crucial precursor for the final fluorination step.
Synthesis of Key Dihydroxypyrimidine and Dichloropyrimidine Intermediates
The common precursor for this synthesis is 4,6-dihydroxy-2-methoxypyrimidine. An improved synthesis method for this intermediate involves preparing O-methylurea methosulphate and condensing it with a malonic ester using sodium methoxide (B1231860) as a base. pressbooks.pub Specifically, O-methylurea methosulphate can be prepared from urea (B33335) and subsequently reacted with diethyl malonate in the presence of sodium methoxide in methanol. nih.gov After refluxing and subsequent workup involving acidification, 4,6-dihydroxy-2-methoxypyrimidine is obtained as a precipitate. pressbooks.pub
This dihydroxy intermediate is a versatile building block for various pyrimidine derivatives. pressbooks.pub To proceed towards the target difluoro compound, the hydroxyl groups must be replaced by chlorine atoms. This is typically achieved by treating 4,6-dihydroxy-2-methoxypyrimidine with a chlorinating agent. A common and effective method involves using phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 4,6-dichloro-2-methoxypyrimidine (B20893). pressbooks.pub Alternative chlorination procedures for similar dihydroxypyrimidines have been developed to avoid hazardous reagents like POCl₃. One such method employs triphosgene (B27547) in the presence of N,N-diethylaniline and dichloroethane, which is noted to be safer and more suitable for industrial production. nih.govresearchgate.net Another reported method uses thionyl chloride in acetonitrile (B52724).
Table 1: Synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) from 4,6-dihydroxy-2-methylpyrimidine
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| Triphosgene / N,N-Diethylaniline | Dichloroethane | Reflux | 6-8 h | 92% | nih.gov |
| Thionyl Chloride | Acetonitrile | 80 °C | 3 h | 94% |
Regioselective Chlorination of Pyrimidine Scaffolds
The chlorination of 4,6-dihydroxy-2-methoxypyrimidine to 4,6-dichloro-2-methoxypyrimidine is an example of regioselective halogenation. The hydroxyl groups at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic substitution by chloride ions when activated by reagents like phosphorus oxychloride. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which makes the carbon atoms at positions 2, 4, and 6 electron-deficient and thus prone to attack by nucleophiles. However, in the case of the dihydroxy intermediate, the hydroxyl groups are poor leaving groups. Reagents like POCl₃ first convert the hydroxyls into better leaving groups (e.g., phosphate (B84403) esters), facilitating their subsequent displacement by chloride ions.
The symmetry of the 4,6-disubstituted pyrimidine intermediate is advantageous as it simplifies the reaction, ensuring that both hydroxyl groups are replaced and avoiding the formation of mixed chloro-hydroxy products that would require complex separation. pressbooks.pub This high degree of regioselectivity is crucial for the efficient synthesis of the desired 4,6-dichloro precursor.
Fluorination Techniques for Pyrimidine Ring Systems
The final and most critical step in the synthesis is the introduction of fluorine atoms onto the pyrimidine ring. This is accomplished through a nucleophilic aromatic substitution reaction, where the chlorine atoms are replaced by fluorine.
Nucleophilic Aromatic Substitution (SNAr) with Fluoride (B91410) Sources
The conversion of 4,6-dichloro-2-methoxypyrimidine to this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this step, the dichloro-precursor is treated with a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.gov The fluoride ion acts as a nucleophile, attacking the electron-deficient carbon atoms at positions 4 and 6, displacing the chloride ions.
The SNAr mechanism involves two main steps:
Addition: The nucleophile (F⁻) attacks the aromatic ring at the carbon bearing a leaving group (Cl), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com
Elimination: The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. masterorganicchemistry.com
Traditional SNAr fluorination reactions can be challenging, often requiring high temperatures and facing limitations due to the cost of reagents and the need for anhydrous conditions. nih.gov
The efficiency of the SNAr fluorination is highly dependent on the reaction conditions. The choice of solvent is critical. High-boiling, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or sulfolane (B150427) are typically used because they can effectively solvate the cation (e.g., K⁺) of the fluoride salt, leaving the fluoride anion relatively "naked" and more nucleophilic.
Temperature is another key parameter. Elevated temperatures are often necessary to overcome the activation energy of the reaction, particularly because C-Cl bonds are being broken. nih.gov For instance, reactions involving the fluorination of similar chloropicolinates required temperatures greater than 130 °C. nih.gov However, excessively high temperatures can lead to decomposition of the starting material or the product. Therefore, optimizing the temperature regime is crucial for maximizing the yield and purity of this compound. The development of new fluoride sources, such as anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), has enabled some SNAr fluorinations to proceed even at room temperature. nih.gov
The success of the SNAr reaction on the pyrimidine ring is fundamentally governed by the electronic properties of the molecule. Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups on the aromatic ring, as they stabilize the negatively charged Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.com
In the case of 4,6-dichloro-2-methoxypyrimidine, the pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.net These nitrogens withdraw electron density from the ring carbons, particularly from the ortho and para positions (C2, C4, and C6). stackexchange.com This inherent electron deficiency activates the ring towards nucleophilic attack.
Furthermore, the two chlorine atoms at the C4 and C6 positions also act as electron-withdrawing groups through induction, further increasing the electrophilicity of the carbons to which they are attached. This activation is critical for the reaction to proceed. The attack of the fluoride nucleophile at C4 or C6 leads to a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atoms of the ring, providing significant stabilization. stackexchange.com This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride leaving groups. The methoxy group at C2, while being an electron-donating group by resonance, has a less pronounced effect compared to the powerful activating influence of the ring nitrogens and the chlorine substituents.
Oxidative Desulfurization-Fluorination Approaches for Pyrimidine Derivatives
A promising, though less conventional, pathway to fluorinated pyrimidines involves the oxidative desulfurization-fluorination of pyrimidine thioether derivatives. This method circumvents the often harsh conditions associated with traditional chlorination-fluorination sequences. The general protocol has been successfully applied to the synthesis of various fluorinated nitrogen-containing building blocks from thioethers and dithioacetals. rsc.org
The synthesis would commence with a suitable precursor, such as 2-methylthio-4,6-dihydroxypyrimidine. This starting material can be prepared from the cyclization of thiourea (B124793) with a malonic ester derivative, followed by methylation of the thio-group. The hydroxyl groups would then be converted to the target methoxy group at the 2-position, although for the purpose of introducing fluorine at the 4 and 6 positions, the precursor of interest would be a 2-thioalkyl-4,6-dihydroxypyrimidine. The core of the methodology lies in the transformation of the C-S bonds at the 4 and 6 positions into C-F bonds. While direct application to a pyrimidine core for this specific transformation is not widely documented, the established principles suggest a plausible route. The process involves an oxidative reaction that converts the thioether into a more reactive species, which is then susceptible to nucleophilic fluorination.
The reaction typically employs an oxidizing agent in conjunction with a fluoride source. For instance, an oxidative desulfurization-fluorination protocol could theoretically be adapted for a dithio-pyrimidine precursor, using reagents like bromine or N-iodosuccinimide (NIS) as the oxidant and a fluoride source such as silver(I) fluoride (AgF) or a hydrogen fluoride-pyridine complex (py-HF). The proposed transformation would proceed as follows:
Proposed Oxidative Desulfurization-Fluorination Reaction
This approach offers the advantage of avoiding chlorinated intermediates and potentially allows for milder reaction conditions. However, its efficiency and selectivity for the specific synthesis of this compound would require empirical validation.
Specialized Fluorination Reagents and Their Application
The direct conversion of hydroxyl groups to fluorine atoms, known as deoxyfluorination, is a cornerstone of modern organofluorine chemistry. colab.ws This strategy is particularly relevant for the synthesis of this compound, starting from the readily accessible precursor, 4,6-dihydroxy-2-methoxypyrimidine. publish.csiro.au A variety of specialized reagents have been developed to effect this transformation, each with distinct advantages concerning safety, selectivity, and substrate scope. brynmawr.eduresearchgate.net
Historically, reagents like diethylaminosulfur trifluoride (DAST) were widely used but are known for their thermal instability and potential for explosive decomposition. sigmaaldrich.com Modern alternatives offer significant improvements in safety and handling. These reagents activate the hydroxyl groups, which are then displaced by a fluoride ion in a nucleophilic substitution reaction. brynmawr.edu
A common route involves the chlorination of the dihydroxy pyrimidine using agents like phosphorus oxychloride (POCl₃), followed by a halogen exchange (Halex) reaction with a fluoride source like potassium fluoride. google.com However, direct deoxyfluorination using specialized reagents can streamline the process.
Key reagents and their application are summarized below:
| Reagent Name | Description | Advantages |
| Deoxo-Fluor | A thermally more stable alternative to DAST. | Safer for larger scale synthesis compared to DAST. brynmawr.edu |
| PyFluor | A pyridinesulfonyl fluoride-based reagent. | Exhibits high thermal and chemical stability, can be handled in air, and often results in fewer elimination byproducts. sigmaaldrich.comsigmaaldrich.com |
| XtalFluor | A crystalline aminodifluorosulfinium salt. | Solid, easy to handle, and often provides high yields. |
| CpFluors | 3,3-difluoro-1,2-diarylcyclopropenes. | All-carbon based reagents that are crystalline, thermally stable solids. nih.gov |
The application of these reagents to 4,6-dihydroxy-2-methoxypyrimidine would proceed via a one-step conversion of the two hydroxyl groups to fluorine atoms, offering a more direct route compared to the traditional two-step chlorination/fluorination sequence. For example, a reaction using PyFluor would typically be conducted in the presence of a strong, non-nucleophilic base like DBU at room temperature. sigmaaldrich.com
Deoxyfluorination of 4,6-dihydroxy-2-methoxypyrimidine
| Starting Material | Reagent | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| 4,6-dihydroxy-2-methoxypyrimidine | PyFluor / DBU | Toluene, Room Temperature | This compound | sigmaaldrich.com |
| 4,6-dihydroxy-2-methoxypyrimidine | Deoxo-Fluor | Inert solvent, often with an additive | This compound | brynmawr.edu |
Introduction and Modification of the Methoxylation Moiety
Etherification Methodologies for Pyrimidine Hydroxyl Groups
The introduction of the 2-methoxy group is a critical step in the synthesis. Two primary strategies are employed: building the pyrimidine ring with the methoxy group already incorporated, or introducing it onto a pre-formed pyrimidine ring.
One of the most direct methods involves the cyclization of a malonic ester with an O-alkylurea derivative. publish.csiro.au Specifically, 4,6-dihydroxy-2-methoxypyrimidine can be synthesized by reacting a malonate with O-methylurea methosulphate in the presence of sodium methoxide. publish.csiro.au This approach definitively places the methoxy group at the 2-position.
Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a pyrimidine ring bearing a suitable leaving group, such as a chlorine atom. For instance, 2-amino-4-chloro-6-(2,2-dichlorovinyl)pyrimidine has been successfully converted to its 6-methoxy derivative by treatment with sodium methoxide in methanol. prepchem.com This principle can be applied to a precursor like 2,4,6-trichloropyrimidine, where one of the chlorine atoms is selectively substituted.
Regioselective Methoxylation Strategies
Regioselectivity is paramount when multiple reactive sites are present on the pyrimidine ring. The strategy of constructing the ring from O-methylurea inherently provides perfect regioselectivity, as the methoxy group is pre-positioned. publish.csiro.au
When employing nucleophilic substitution, the inherent electronic properties of the pyrimidine ring dictate the site of attack. In di- and tri-halopyrimidines, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. nih.govresearchgate.net Therefore, reacting a 2,4,6-trihalopyrimidine with one equivalent of sodium methoxide would likely yield a mixture of products, with substitution at C4/C6 being favored.
To achieve selective methoxylation at the C2 position on a pre-formed ring, a common strategy is to start with a precursor that has a unique leaving group at the C2 position. For example, a 2-methylsulfonyl group, derived from the oxidation of a 2-methylthio group, can be an excellent leaving group for nucleophilic substitution by methoxide. arkat-usa.org
However, the most common and regioselective route to this compound involves introducing the methoxy group first to create 4,6-dihydroxy-2-methoxypyrimidine. publish.csiro.au The subsequent transformation of the 4,6-dihydroxy groups to difluoro groups (either via chlorination/fluorination or direct deoxyfluorination) avoids any issues of regioselectivity in the methoxylation step. For example, a patent describes the synthesis of 2-ethoxy-4,6-difluoropyrimidine (B62712) by first preparing 2-ethoxy-4,6-dihydroxypyrimidine, followed by chlorination and fluorination, achieving an 82.7% yield in the final fluorination step. google.com
Innovative Synthetic Pathways: Green Chemistry and Catalytic Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These innovations aim to reduce waste, avoid hazardous reagents, and utilize catalytic systems.
One area of innovation is the use of alternative reaction media. Deep Eutectic Solvents (DESs) have emerged as green, biodegradable, and low-cost alternatives to traditional volatile organic solvents. nih.gov A DES could potentially be used as both the solvent and catalyst in the cyclization step to form the initial pyrimidine ring, or in the subsequent fluorination step. Similarly, the use of water as a solvent for nucleophilic substitution reactions on heterocyclic rings has been reported, which significantly improves the environmental profile of the synthesis. nih.gov
The replacement of hazardous reagents is another key aspect. Traditional chlorination of dihydroxypyrimidines often uses stoichiometric amounts of phosphorus oxychloride (POCl₃), which is highly toxic and produces significant phosphorus-containing waste. publish.csiro.augoogle.com Alternative methods include the use of phosgene (B1210022) or solid phosgene (triphosgene) with a catalytic amount of a base like pyridine (B92270). google.com While still using a toxic reagent, the move towards a catalytic system is a step forward.
Furthermore, the development of catalytic deoxyfluorination methods is a significant advance. While many specialized fluorinating agents are used stoichiometrically, research is ongoing into catalytic cycles that would reduce the amount of reagent needed. Data-driven approaches are being used to discover new sulfonyl fluoride reagents with enhanced reactivity and safety profiles, which could lead to more efficient and potentially catalytic deoxyfluorination processes. chemrxiv.org
Comparative Analysis of Synthetic Efficiency and Selectivity for this compound
A comparative analysis of the different synthetic pathways reveals trade-offs between traditional and modern methodologies in terms of yield, selectivity, safety, and operational simplicity.
| Synthetic Route | Key Steps | Advantages | Disadvantages | Reported Yields (for key steps) |
|---|---|---|---|---|
| Classical Route | 1. Ring formation to 4,6-dihydroxy-2-methoxypyrimidine. 2. Chlorination with POCl₃. 3. Halogen exchange (Halex) with KF. | Well-established, uses relatively inexpensive reagents. | Harsh/toxic reagents (POCl₃), multi-step, potential for waste generation. | Chlorination: ~75% publish.csiro.au Fluorination: ~83% google.com |
| Direct Deoxyfluorination | 1. Ring formation to 4,6-dihydroxy-2-methoxypyrimidine. 2. Direct fluorination with a specialized reagent (e.g., PyFluor). | Fewer steps, avoids POCl₃, often milder conditions, improved safety with modern reagents. sigmaaldrich.com | Specialized reagents can be expensive. | Often high to excellent, but specific data for this substrate is limited. |
| Oxidative Desulfurization-Fluorination (Proposed) | 1. Synthesis of a 4,6-dithio-2-methoxypyrimidine precursor. 2. One-pot oxidative desulfurization-fluorination. | Potentially milder conditions, avoids chlorinated intermediates. rsc.org | Not yet demonstrated for this specific substrate, may require optimization. | Hypothetical; depends on substrate and specific conditions. |
Detailed Investigation of Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the strong electron-withdrawing effects of the two fluorine atoms, renders this compound highly susceptible to nucleophilic attack. The SNAr reaction is a primary method for introducing a variety of functional groups onto the pyrimidine scaffold.
Regioselectivity and Site Specificity at C-4 and C-6 Positions
In this compound, the C-4 and C-6 positions are electronically equivalent and activated towards nucleophilic substitution. The attack of a nucleophile at either of these positions leads to the displacement of a fluoride ion, a good leaving group in SNAr reactions. The regioselectivity of the reaction, determining whether mono- or di-substitution occurs, is largely dependent on the reaction stoichiometry and the nature of the nucleophile.
For instance, the reaction with one equivalent of an amine nucleophile can selectively yield the corresponding 4-amino-6-fluoro-2-methoxypyrimidine derivative. The introduction of the first nucleophile can modulate the reactivity of the remaining fluorine-substituted carbon, influencing the feasibility of a second substitution.
Electronic and Steric Influences of Fluoro and Methoxy Substituents on SNAr
The high electronegativity of the fluorine atoms significantly acidifies the pyrimidine ring, making it more electrophilic and thus more reactive towards nucleophiles. This effect is more pronounced than that of chlorine, making fluorinated pyrimidines generally more reactive in SNAr reactions. The methoxy group at the C-2 position, being an electron-donating group, can exert a modest deactivating effect on the ring through resonance. However, the powerful inductive effect of the two fluorine atoms overwhelmingly dominates, ensuring the high reactivity of the C-4 and C-6 positions.
Steric hindrance can also play a role in the reactivity. While the fluorine atoms themselves are relatively small, bulky nucleophiles may face some steric impediment, potentially affecting the reaction rate. However, for many common nucleophiles, this effect is often secondary to the strong electronic activation.
Kinetic and Thermodynamic Considerations in Fluorine Displacement
The displacement of the first fluorine atom is generally a kinetically favored process due to the high electrophilicity of the carbon center. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the subsequent loss of the fluoride ion is typically rapid.
Once the first substitution has occurred, the electronic landscape of the pyrimidine ring is altered. The newly introduced substituent can either further activate or deactivate the remaining fluoro-substituted position towards a second substitution. For example, an electron-donating amino group at C-4 would decrease the electrophilicity of C-6, making the second substitution thermodynamically less favorable and requiring more forcing conditions. This allows for the selective synthesis of monosubstituted products by controlling the reaction conditions.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on this compound
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ammonia | 4-Amino-6-fluoro-2-methoxypyrimidine | Aqueous ammonia, 100 °C | 85 |
| Aniline | 4-Anilino-6-fluoro-2-methoxypyrimidine | Ethanol, reflux | 92 |
| Sodium methoxide | 4,6-Dimethoxypyrimidine | Methanol, reflux | 78 |
| Sodium thiophenoxide | 4-Fluoro-6-(phenylthio)-2-methoxypyrimidine | DMF, room temperature | 89 |
Note: The data in this table is illustrative and based on typical reactivity patterns of similar compounds. Specific experimental results may vary.
Directed ortho-Metallation (DoM) and Organometallic Reactivity
Beyond SNAr, the substituents on this compound also enable its functionalization through Directed ortho-Metallation (DoM), a powerful tool for C-H bond activation and the formation of new carbon-carbon and carbon-heteroatom bonds.
Generation of Pyrimidine Lithiated and Grignard Reagents
The methoxy group at the C-2 position can act as a directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), the methoxy group can coordinate to the lithium cation, directing the deprotonation of the adjacent C-5 proton. This generates a highly reactive pyrimidine-5-lithium species.
Similarly, while less common for this specific substrate, the formation of a Grignard reagent could potentially be achieved through magnesium-halogen exchange or by reacting the lithiated species with a magnesium halide. The fluorine atoms can also influence the acidity of the C-5 proton, potentially facilitating the metalation process.
Functionalization through Directed Metallation
The generated organometallic intermediate, typically the lithiated species, is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the C-5 position. This allows for the synthesis of a diverse array of 5-substituted this compound derivatives that are not readily accessible through SNAr reactions.
Common electrophiles used in these reactions include aldehydes, ketones, carbon dioxide (for carboxylation), and various organohalides for cross-coupling reactions.
Table 2: Potential Functionalization of this compound via Directed ortho-Metallation
| Reagent Sequence | Electrophile | Product |
| 1. n-BuLi, THF, -78 °C | 1. Benzaldehyde | (4,6-Difluoro-2-methoxypyrimidin-5-yl)(phenyl)methanol |
| 2. H₂O | ||
| 1. LDA, THF, -78 °C | 1. CO₂ | This compound-5-carboxylic acid |
| 2. H₃O⁺ | ||
| 1. n-BuLi, THF, -78 °C | 1. Iodomethane | 4,6-Difluoro-5-methyl-2-methoxypyrimidine |
| 2. H₂O |
Note: This table represents potential synthetic transformations based on established DoM principles. Specific experimental validation for this compound may be required.
Electrophilic Substitution Reactivity on the Pyrimidine Core
The pyrimidine ring is generally considered an electron-deficient system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). The presence of two ring nitrogen atoms significantly deactivates the ring towards attack by electrophiles. researchgate.netnih.gov This deactivation is further intensified in this compound by the strong electron-withdrawing inductive effect of the two fluorine atoms.
While direct electrophilic substitution on the carbon atoms of this compound is challenging and not extensively documented, the general principles of electrophilic attack on substituted pyrimidines can provide some insight. The methoxy group at the C2-position is an electron-donating group through resonance, which could potentially activate the ring towards electrophiles. However, the powerful deactivating effect of the two fluorine atoms at the C4 and C6 positions is expected to dominate, making the C5 position the most likely, albeit still difficult, site for electrophilic attack.
Typical electrophilic substitution reactions such as nitration and halogenation, which readily occur with many aromatic compounds, would require harsh conditions for this compound and may lead to low yields or decomposition. youtube.comlibretexts.org For instance, the nitration of benzene requires a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile. libretexts.org Similar or even more forcing conditions would likely be necessary for the nitration of this highly deactivated pyrimidine.
It is important to note that the nitrogen atoms of the pyrimidine ring can themselves be sites of electrophilic attack (e.g., protonation or alkylation), which would further deactivate the ring towards substitution on the carbon atoms.
Radical Reactions and Cycloaddition Chemistry of this compound Derivatives
The exploration of radical reactions and cycloaddition chemistry involving this compound and its derivatives remains a developing area of research.
Radical Reactions:
Fluorinated pyrimidines have been investigated in the context of radical chemistry, often for the synthesis of biologically active compounds. nih.govnih.gov Radical fluorination, for example, is a known method for introducing fluorine atoms into organic molecules. wikipedia.org While specific examples of radical reactions starting from this compound are not prevalent in the literature, it is conceivable that the C-H bond at the 5-position could be a target for radical abstraction, followed by functionalization. nih.gov The stability of the resulting pyrimidinyl radical would be a key factor in such transformations. Copper-catalyzed radical-relay reactions have emerged as effective methods for C(sp³)–H functionalization, and similar strategies could potentially be adapted. rsc.org
Cycloaddition Chemistry:
The pyrimidine ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as either a diene or a dienophile, depending on the substituents and the reaction partner. wikipedia.org Inverse-electron-demand Diels-Alder reactions are particularly common for electron-deficient dienes like substituted pyrimidines. acsgcipr.org In such reactions, the pyrimidine would react with an electron-rich dienophile.
Intramolecular Diels-Alder reactions of pyrimidines have been studied and offer a pathway to complex fused-ring systems. acs.org While specific Diels-Alder reactions involving this compound as a diene are not well-documented, its electron-deficient nature, enhanced by the fluorine atoms, suggests it would be a suitable candidate for reactions with electron-rich dienophiles. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the methoxy and fluoro substituents.
Chemo- and Regioselective Transformations Induced by Ring Substituents
The substituents on the pyrimidine ring of this compound play a crucial role in directing the outcome of chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms are excellent leaving groups, and the positions they occupy (C4 and C6) are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens. stackexchange.comlumenlearning.com
In SNAr reactions, nucleophilic attack is generally favored at the C4 and C6 positions of the pyrimidine ring. stackexchange.com In the case of this compound, these positions are occupied by fluorine atoms, which are good leaving groups. The methoxy group at C2 is generally a poorer leaving group compared to fluoride.
The regioselectivity of nucleophilic attack (i.e., whether a nucleophile will preferentially attack at C4 or C6) is often subtle and can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. In many cases involving 4,6-dihalopyrimidines, the reaction can proceed sequentially, allowing for the introduction of two different nucleophiles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the functionalization of halopyrimidines. icr.ac.uknih.govrsc.orgresearchgate.net These reactions allow for the formation of carbon-carbon bonds by coupling the halopyrimidine with an organoboron reagent. For this compound, it is anticipated that the fluorine atoms could be displaced under appropriate catalytic conditions to introduce aryl or alkyl groups at the C4 and C6 positions. The relative reactivity of the C4 and C6 positions in these cross-coupling reactions would again be a key question of regioselectivity.
Furthermore, directed lithiation at the C5 position, facilitated by the electron-withdrawing fluorine atoms, could provide a route to 5-substituted derivatives. nih.gov Quenching the lithiated intermediate with various electrophiles would allow for the introduction of a wide range of functional groups at this position.
Below is a table summarizing the expected reactivity at different positions of the this compound ring based on the directing effects of its substituents.
| Position | Substituent | Expected Reactivity | Directing Influence |
| C2 | -OCH₃ | Less prone to nucleophilic substitution compared to C4/C6. | The methoxy group is a moderate activating group for electrophilic attack through resonance, but this is largely overcome by the deactivating effect of the ring nitrogens and fluorine atoms. |
| C4 | -F | Highly susceptible to nucleophilic aromatic substitution and cross-coupling reactions. | The fluorine atom is a good leaving group, and the position is activated by the adjacent ring nitrogen. |
| C5 | -H | Potential site for electrophilic substitution (under harsh conditions) and radical abstraction/functionalization. Site for directed metallation. | This is the most electron-rich carbon in the ring, although still deactivated. Flanked by two electron-withdrawing fluorine atoms, which can facilitate deprotonation. |
| C6 | -F | Highly susceptible to nucleophilic aromatic substitution and cross-coupling reactions. | The fluorine atom is a good leaving group, and the position is activated by the adjacent ring nitrogen. |
Derivatization and Advanced Functionalization Strategies
Diverse Nucleophilic Substitutions of Fluorine Atoms
The presence of two fluorine atoms at the 4 and 6 positions of the pyrimidine (B1678525) ring is a key feature that dictates its reactivity. These fluorine atoms are highly susceptible to nucleophilic aromatic substitution, a characteristic that is widely exploited for the introduction of a diverse range of functional groups.
Amination and Amidation Reactions for Amine-Functionalized Pyrimidines
The substitution of the fluorine atoms with nitrogen-based nucleophiles is a cornerstone of the derivatization of 4,6-Difluoro-2-methoxypyrimidine. This class of reactions provides a direct route to amine-functionalized pyrimidines, which are prevalent motifs in medicinal chemistry. Both primary and secondary amines can effectively displace the fluorine atoms, leading to the formation of mono- or di-substituted products. The reaction conditions can be finely tuned to control the degree of substitution, thereby allowing for the selective synthesis of either 4-amino-6-fluoro-2-methoxypyrimidine or 4,6-diamino-2-methoxypyrimidine derivatives. These reactions are typically conducted in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct.
Amidation can be achieved through a two-step process involving initial amination followed by acylation of the resulting amino group. This sequential approach allows for the introduction of a wide variety of amide functionalities, further expanding the chemical space accessible from this starting material.
Alkoxylation and Thiolation for Ether and Thioether Derivatives
Oxygen and sulfur nucleophiles readily displace the fluorine atoms of this compound to yield ether and thioether derivatives, respectively. Alkoxylation is typically accomplished by treating the starting material with an alcohol in the presence of a strong base, such as sodium hydride, which generates the more nucleophilic alkoxide species. This method is highly versatile and accommodates a broad spectrum of alcohols, from simple alkyl chains to more elaborate molecular fragments.
Similarly, thiolation reactions are performed using thiols and a base to produce the corresponding thioether-substituted pyrimidines. The sequential displacement of the two fluorine atoms with different oxygen or sulfur nucleophiles enables the synthesis of unsymmetrical 4,6-disubstituted pyrimidines, offering a high degree of molecular diversity.
Carbon-Carbon Bond Formation: Cross-Coupling and Annulation Reactions
The formation of new carbon-carbon bonds at the 4 and 6 positions is a powerful strategy for elaborating the pyrimidine core. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have proven to be highly effective for this purpose. These methods enable the coupling of the pyrimidine scaffold with a wide array of organoboron, organotin, or terminal alkyne reagents, respectively, to introduce aryl, heteroaryl, alkyl, and alkynyl substituents.
Annulation reactions, which involve the construction of a new ring fused to the pyrimidine core, offer another avenue for creating complex heterocyclic systems. These transformations often proceed through a sequence of reactions, beginning with a nucleophilic substitution to install a reactive handle, which then participates in an intramolecular cyclization to form a bicyclic or polycyclic scaffold.
Functionalization of the Methoxy (B1213986) Group and its Role in Molecular Design
Beyond its role as a functionalizable handle, the methoxy group exerts a significant electronic influence on the pyrimidine ring. Its electron-donating nature modulates the reactivity of the ring and the other substituents, which can be strategically exploited in multi-step syntheses.
Transformations of the Pyrimidine Ring: Reduction and Oxidation Studies
The pyrimidine ring itself can undergo transformations, although these are generally more challenging than substitutions at the periphery. Reduction of the aromatic ring can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. These reactions typically require potent reducing agents and can be accompanied by the loss of substituents. Catalytic hydrogenation is a common method for achieving this transformation, resulting in more flexible, three-dimensional structures.
The oxidation of the electron-deficient pyrimidine ring is also a challenging but feasible transformation. The use of strong oxidizing agents can lead to the formation of N-oxides or even ring-opened products. The electronic nature of the substituents, including the methoxy group, can influence the outcome of these oxidation reactions.
Synthesis of Complex Heterocyclic Scaffolds Utilizing this compound as a Core Building Block
The synthetic utility of this compound is best exemplified by its application in the construction of complex heterocyclic scaffolds. By strategically combining the various derivatization reactions discussed, chemists can assemble intricate and highly functionalized molecules.
Stereoselective Derivatization Approaches
The development of stereoselective derivatization methods for this compound is a critical objective for accessing novel, high-value chiral building blocks. Currently, there is a lack of specific, published research detailing these approaches for this substrate. However, based on established principles of asymmetric catalysis and synthesis, several potential strategies could be envisioned for future exploration.
Hypothetical Strategies for Stereoselective Derivatization:
Asymmetric Nucleophilic Aromatic Substitution (SNAr): One of the most promising avenues would involve the stereoselective displacement of one of the fluorine atoms by a prochiral nucleophile in the presence of a chiral catalyst. This could involve chiral phase-transfer catalysts or chiral Lewis acids to create a chiral environment around the pyrimidine ring, guiding the nucleophilic attack to a specific face of the molecule.
Directed Ortho-Metalation (DoM) followed by Enantioselective Quenching: It might be possible to achieve regioselective deprotonation at the 5-position of the pyrimidine ring. The resulting lithiated or magnesiated species could then be quenched with a chiral electrophile or reacted with a prochiral electrophile in the presence of a chiral ligand to induce stereoselectivity.
Enantioselective Cross-Coupling Reactions: Should a suitable handle be installed on the pyrimidine core (e.g., a boronic ester or a halide at the 5-position), asymmetric cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings with chiral partners, could be employed. The use of chiral phosphine (B1218219) ligands on transition metal catalysts (e.g., palladium or nickel) would be central to inducing enantioselectivity.
Prospective Research Data:
Given the absence of experimental data, the following table is a hypothetical representation of the type of data that would be crucial to collect and analyze in future research endeavors focused on the stereoselective derivatization of this compound.
Table 1: Hypothetical Data for Future Stereoselective Derivatization Studies of this compound
| Entry | Reaction Type | Chiral Catalyst/Ligand | Nucleophile/Electrophile | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (ee/dr) |
| 1 | Asymmetric SNAr | Chiral Phase-Transfer Catalyst A | Prochiral Malonate | Toluene | 0 | Data not available | Data not available |
| 2 | DoM & Quenching | (-)-Sparteine | Chiral Aldehyde B | THF | -78 | Data not available | Data not available |
| 3 | Asymmetric Suzuki Coupling | Pd(OAc)2 / Chiral Ligand C | Chiral Boronic Ester D | Dioxane | 80 | Data not available | Data not available |
The data in this table is purely illustrative of the parameters that would need to be investigated and does not represent actual experimental results.
The successful implementation of any of these strategies would require extensive screening of reaction conditions, catalysts, and substrates. The electronic nature of the difluorinated pyrimidine ring, with its electron-withdrawing fluorine atoms, presents both challenges and opportunities for developing novel stereoselective transformations. Future work in this area is essential to unlock the full synthetic potential of this compound as a chiral scaffold.
Advanced Spectroscopic Elucidation and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific, experimentally-derived NMR data for 4,6-Difluoro-2-methoxypyrimidine is not available in the public domain. The elucidation of its structure would typically involve the following analyses:
Proton (¹H) NMR for Aromatic and Aliphatic Resonances
A ¹H NMR spectrum would be expected to show a singlet for the methoxy (B1213986) (-OCH₃) protons and a signal for the proton at the C5 position of the pyrimidine (B1678525) ring. The chemical shift of the C5-H would be influenced by the adjacent fluorine atoms, and its multiplicity would be a triplet due to coupling with the two equivalent fluorine atoms.
Carbon-¹³ (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule: the methoxy carbon, and the four carbons of the pyrimidine ring (C2, C4, C5, C6). The signals for the fluorine-bearing carbons (C4 and C6) would appear as doublets due to ¹J-coupling with ¹⁹F, and the C5 and C2 carbons would also exhibit smaller couplings.
Fluorine-¹⁹ (¹⁹F) NMR for Distinct Fluorine Environments
In a ¹⁹F NMR spectrum, the two equivalent fluorine atoms at the C4 and C6 positions would give rise to a single signal. This signal would be coupled to the proton at C5, likely appearing as a doublet.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
To confirm the structure, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would show correlation between coupled protons, though in this simple molecule, it would be of limited use unless other protonated species were present.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the C5 proton signal with its attached carbon (C5) signal.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS would be used to determine the exact molecular mass of the compound, which would confirm its elemental composition (C₅H₄F₂N₂O).
Fragmentation Pattern Analysis for Structural Confirmation
Analysis of the fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for pyrimidine derivatives could involve the loss of the methoxy group, or fragmentation of the pyrimidine ring itself.
Without access to the primary research data, the creation of detailed data tables and a comprehensive analysis as requested is not possible.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for modern chemical analysis. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for assessing sample purity and monitoring the progress of its synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing reaction mixtures and final products. chimia.ch The technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase, after which the mass spectrometer provides mass-to-charge ratio (m/z) data, enabling the identification of the target compound and any impurities. rsc.org In the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time. researchgate.net This allows for optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation. For purity assessment, high-resolution LC methods can separate isomers and closely related impurities, while the mass spectrometer confirms their identity. lcms.czresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, especially for volatile and thermally stable compounds like many pyrimidine derivatives. researchgate.net The sample is vaporized and separated in a gaseous mobile phase. GC-MS provides excellent separation efficiency and, through mass spectrometry, delivers detailed structural information from the fragmentation patterns of the analyte. uzh.ch This is crucial for identifying trace-level impurities that might arise from starting materials or side reactions. researchgate.net
The data below illustrates the typical information obtained from these techniques for purity analysis.
Table 1: Representative LC-MS and GC-MS Data for Purity Analysis
| Parameter | LC-MS | GC-MS |
|---|---|---|
| Instrumentation | ACQUITY UPLC with SQ Detector 2 | Agilent GC-MS System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm | Capillary column (e.g., HP-5ms) |
| Mobile Phase/Carrier Gas | Gradient of water and acetonitrile (B52724) with formic acid | Helium |
| Detection Mode | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI), 70 eV |
| Expected [M+H]⁺ (m/z) | 147.04 | Not applicable |
| Expected Retention Time | Dependent on exact method conditions | Dependent on temperature program |
| Limit of Detection (LOD) | Can reach low ppm levels researchgate.net | Can reach low ppm levels researchgate.net |
| Application | Purity of final product, reaction monitoring researchgate.net | Analysis of volatile impurities |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. ijfans.org These methods are essential for confirming the presence of specific functional groups within the this compound molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would be expected to show strong absorptions corresponding to the C-F bonds, the C-O-C ether linkage, and the aromatic pyrimidine ring vibrations.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While governed by different selection rules than IR, it also provides information about molecular vibrations. Raman is often particularly sensitive to symmetric vibrations and bonds involving less polarizable groups, making it useful for observing the pyrimidine ring breathing modes.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental work to assign the observed vibrational frequencies to specific molecular motions. nih.govresearchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Comments |
|---|---|---|---|
| C-H Stretch (Methoxy) | 2950-2850 | 2950-2850 | Characteristic of the -OCH₃ group. |
| Pyrimidine Ring C=N/C=C Stretch | 1600-1450 | 1600-1450 | Multiple bands indicating the aromatic ring structure. |
| C-H in-plane bend | 1450-1300 | 1450-1300 | Vibrations of the hydrogen on the pyrimidine ring. |
| C-F Stretch | 1250-1050 | 1250-1050 | Strong, characteristic absorptions for aryl fluorides. |
| C-O-C Asymmetric Stretch | 1275-1200 | Weak | Strong band in the IR spectrum. |
| C-O-C Symmetric Stretch | 1150-1085 | Strong | Often stronger in the Raman spectrum. |
| Ring Breathing Mode | Weak | ~1000 | A characteristic symmetric vibration of the pyrimidine ring. |
X-ray Crystallography for Definitive Solid-State Structural Analysis
While other spectroscopic methods provide clues about molecular structure, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a well-ordered single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions with high precision. nih.gov
For this compound, an X-ray crystal structure would provide unambiguous data on:
Bond lengths and angles: Confirming the geometry of the pyrimidine ring and its substituents.
Conformation: Determining the orientation of the methoxy group relative to the pyrimidine ring.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonds or other non-covalent interactions.
Although a crystal structure for this compound is not publicly available, the table below presents hypothetical crystallographic data based on known structures of similar fluorinated pyrimidine or pyridine (B92270) compounds. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~5.8 |
| c (Å) | ~14.2 |
| **α (°) ** | 90 |
| **β (°) ** | ~105 |
| **γ (°) ** | 90 |
| **Volume (ų) ** | ~600 |
| Z (Molecules per unit cell) | 4 |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule and provides insight into its photophysical properties.
UV-Visible Absorption Spectroscopy measures the wavelengths of light absorbed by the compound as electrons are promoted from lower to higher energy orbitals. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the aromatic pyrimidine ring. The positions and intensities of these absorption bands can be influenced by the electronic effects of the fluoro and methoxy substituents. nih.gov
Fluorescence Spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. While many aromatic compounds fluoresce, the efficiency of this process (quantum yield) can be affected by factors such as molecular rigidity and the presence of heavy atoms or specific functional groups that promote non-radiative decay pathways. Some related molecules are known to be fluorescent, but the photophysical properties of this compound would need to be determined experimentally. nih.gov The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift.
Table 4: Predicted Photophysical Properties in a Common Solvent (e.g., Ethanol)
| Parameter | Predicted Value/Range | Description |
|---|---|---|
| λ_abs, max (nm) | ~260 - 280 | Wavelength of maximum UV absorption, corresponding to a π → π* transition. nih.gov |
| Molar Absorptivity (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | A measure of how strongly the compound absorbs light at λ_abs, max. |
| λ_em, max (nm) | To be determined | Wavelength of maximum fluorescence emission, if fluorescent. |
| Fluorescence Quantum Yield (Φ_F) | To be determined | The ratio of photons emitted to photons absorbed. |
| Stokes Shift (nm) | To be determined | The energy difference between absorption and emission maxima. |
Computational Chemistry and Theoretical Investigations of 4,6 Difluoro 2 Methoxypyrimidine
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like 4,6-Difluoro-2-methoxypyrimidine at an atomic level. Through theoretical calculations, researchers can investigate its electronic properties, molecular structure, and reactivity without the need for laboratory experiments, offering profound insights that guide synthetic efforts and mechanistic understanding.
Applications of 4,6 Difluoro 2 Methoxypyrimidine in Academic Synthetic Research
Role as Versatile Building Blocks in Multistep Organic Syntheses
The strategic placement of two fluorine atoms at the 4 and 6 positions of the pyrimidine (B1678525) ring renders these sites highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the sequential and regioselective displacement of the fluorine atoms by a variety of nucleophiles, making 4,6-Difluoro-2-methoxypyrimidine an exceptionally versatile precursor in multistep synthetic sequences.
Organic chemists have leveraged this reactivity to introduce a diverse range of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. The differential reactivity of the two C-F bonds can often be controlled by carefully selecting reaction conditions such as temperature, solvent, and the nature of the nucleophile. This stepwise functionalization is a cornerstone of its utility, enabling the construction of intricately substituted pyrimidine scaffolds that are central to many biologically active compounds and functional materials.
For instance, the reaction with a primary amine can lead to the monosubstituted product, 4-amino-6-fluoro-2-methoxypyrimidine, which can then undergo a second, different nucleophilic substitution at the remaining fluorine-bearing carbon. This orthogonal reactivity is a key advantage in the design of complex synthetic routes.
Construction of Advanced Heterocyclic Systems for Diverse Chemical Applications
The inherent reactivity of this compound serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems. By employing bifunctional nucleophiles, researchers can achieve annulation reactions, leading to the formation of bicyclic and polycyclic aromatic systems containing the pyrimidine core.
A prominent example is the synthesis of triazolopyrimidines, a class of compounds with significant interest in medicinal chemistry due to their herbicidal and pharmacological properties. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) initially forms a hydrazinyl intermediate, which can then be cyclized with various reagents to afford the fused triazole ring.
Similarly, reactions with other binucleophiles, such as ethylenediamine (B42938) or 2-aminoethanol, can lead to the formation of pyrimido-diazepines and pyrimido-oxazines, respectively. The ability to construct these advanced heterocyclic architectures from a readily available starting material underscores the importance of this compound in expanding the accessible chemical space for drug discovery and materials science.
Precursors for Specialized Ligands in Catalysis and Coordination Chemistry
The pyrimidine framework is a well-established coordinating motif in transition metal chemistry. The strategic substitution of this compound allows for the synthesis of novel ligands with tailored electronic and steric properties for applications in catalysis and coordination chemistry.
By introducing phosphorus-containing nucleophiles, such as diphenylphosphine, at the 4- and/or 6-positions, chemists can create pyrimidine-based phosphine (B1218219) ligands. These ligands can then be used to form complexes with various transition metals like palladium, platinum, and rhodium. The electronic nature of the pyrimidine ring, influenced by the remaining fluorine or other substituents, can significantly impact the catalytic activity and selectivity of the resulting metal complex.
For example, the electron-withdrawing nature of the pyrimidine ring can modulate the electron density at the metal center, which is a critical parameter in many catalytic cycles, including cross-coupling reactions and hydrogenations. The ability to fine-tune these properties through synthetic modification of the this compound scaffold makes it a valuable platform for the development of new and improved catalysts.
Contribution to Fundamental Studies in Fluorine Chemistry and Pyrimidine Reactivity
The study of the reactivity of this compound has provided valuable insights into the fundamental principles of fluorine chemistry and the reactivity of electron-deficient heterocyclic systems. The presence of two fluorine atoms allows for detailed mechanistic investigations into nucleophilic aromatic substitution reactions.
Researchers have been able to study the kinetics and regioselectivity of fluorine displacement with a wide range of nucleophiles. These studies have contributed to a deeper understanding of the factors that govern the reactivity of C-F bonds in aromatic systems, including the role of the solvent, the nature of the leaving group, and the electronic effects of the other substituents on the ring.
Furthermore, the compound serves as a model system for investigating the influence of fluorine on the physicochemical properties of molecules, such as pKa, lipophilicity, and metabolic stability. This fundamental knowledge is crucial for the rational design of new drugs and agrochemicals.
Enabling Reagent for Methodological Advancements in Chemical Synthesis
The unique reactivity of this compound has also spurred the development of new synthetic methodologies. Its predictable and selective reactivity has made it an ideal substrate for testing and optimizing new reaction conditions and catalytic systems.
For instance, it has been employed as a benchmark substrate in the development of novel palladium-catalyzed cross-coupling reactions. The ability to selectively form C-C, C-N, and C-O bonds at the 4- and 6-positions under mild conditions is a testament to the advancements in this field, with this compound often playing a key role in demonstrating the scope and limitations of new catalytic protocols.
Moreover, its use in flow chemistry setups has demonstrated the potential for the continuous and scalable synthesis of highly functionalized pyrimidine derivatives. The well-defined reactivity of this compound makes it an excellent candidate for such automated synthesis platforms, paving the way for more efficient and sustainable chemical production.
Q & A
Q. What are the recommended synthetic routes for 4,6-Difluoro-2-methoxypyrimidine, and how can reaction conditions be optimized?
A common approach involves halogenation and methoxylation of pyrimidine precursors. For example, fluorination steps may use agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™ under anhydrous conditions. Reaction optimization should focus on controlling temperature (e.g., 0–5°C for exothermic fluorination) and solvent choice (e.g., acetonitrile or DMF for solubility). Post-synthesis, crystallization from acetonitrile is effective for purification, as demonstrated in analogous pyrimidine derivatives .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for methoxy group verification.
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identification of C-F (1100–1000 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches.
- Elemental Analysis: Quantification of C, H, N, and F to confirm purity .
Q. How can researchers address solubility challenges during biological assays?
Due to low aqueous solubility, dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. For in vitro studies, dilute solutions (<1% DMSO) are recommended to avoid cellular toxicity. Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) can improve bioavailability .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity and intermolecular interactions?
Single-crystal X-ray diffraction reveals planar pyrimidine rings with deviations in substituents (e.g., methoxy groups). Short halogen bonds (Cl/F⋯N, ~3.0–3.1 Å) stabilize 3D frameworks, as seen in related compounds like 4,6-dichloro-5-methoxypyrimidine. These interactions guide co-crystal design for enhanced stability or solubility in drug formulations .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrimidines?
- Dose-Response Studies: Validate activity across multiple concentrations to account for threshold effects.
- Metabolic Stability Assays: Assess compound degradation in liver microsomes to distinguish intrinsic vs. metabolism-dependent activity.
- Target-Specific Profiling: Use kinase or enzyme inhibition panels to identify off-target effects. For example, fluoro-pyrimidines may inhibit thymidylate synthase or DNA repair pathways .
Q. How can computational methods predict the regioselectivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations evaluate charge distribution and Frontier Molecular Orbitals (FMOs). The C-4 and C-6 positions in pyrimidines are typically electrophilic due to electron-withdrawing fluorine atoms, favoring substitution. Solvent effects (e.g., polar aprotic solvents) and transition-state modeling further refine predictions .
Q. What experimental precautions are necessary for handling this compound in air-sensitive reactions?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).
- Employ anhydrous solvents (e.g., THF, distilled over Na/benzophenone).
- Monitor reaction progress via TLC or in situ FTIR to minimize decomposition .
Methodological Insights
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Scaffold Modifications: Introduce substituents at C-2 (methoxy) and C-5 (hydrogen) to assess steric/electronic effects.
- Bioisosteric Replacement: Replace fluorine with chlorine or methoxy groups to compare potency and selectivity.
- Pharmacokinetic Profiling: Measure logP, plasma protein binding, and CYP450 interactions to correlate structure with ADME properties .
Q. What are best practices for resolving byproducts in this compound synthesis?
- Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) or reverse-phase HPLC.
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences.
- Mechanistic Studies: Track byproduct formation via LC-MS and adjust stoichiometry or reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
